rac-(3R,4S)-3,4-dihydroxypyrrolidine-3-carboxylic acid hydrochloride, trans
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Overview
Description
rac-(3R,4S)-3,4-dihydroxypyrrolidine-3-carboxylic acid hydrochloride, trans is a stereoisomer of pyrrolidine derivatives. This compound is characterized by the presence of two hydroxyl groups and a carboxylic acid group attached to a pyrrolidine ring, with the hydrochloride salt form enhancing its solubility in water. The trans configuration indicates that the substituents are on opposite sides of the ring, contributing to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-(3R,4S)-3,4-dihydroxypyrrolidine-3-carboxylic acid hydrochloride, trans typically involves the following steps:
Starting Material: The synthesis begins with a suitable pyrrolidine derivative.
Hydroxylation: Introduction of hydroxyl groups at the 3 and 4 positions of the pyrrolidine ring. This can be achieved through various hydroxylation reactions, often using oxidizing agents.
Carboxylation: The carboxylic acid group is introduced at the 3 position, which can be done through carboxylation reactions using carbon dioxide or other carboxylating agents.
Formation of Hydrochloride Salt: The final step involves converting the free base into its hydrochloride salt by reacting with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and purity. Techniques such as continuous flow chemistry and biocatalysis may be employed to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
rac-(3R,4S)-3,4-dihydroxypyrrolidine-3-carboxylic acid hydrochloride, trans undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Thionyl chloride, phosphorus tribromide.
Major Products
Oxidation Products: Ketones, aldehydes.
Reduction Products: Alcohols.
Substitution Products: Halogenated pyrrolidines, alkylated pyrrolidines.
Scientific Research Applications
rac-(3R,4S)-3,4-dihydroxypyrrolidine-3-carboxylic acid hydrochloride, trans has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential role in enzyme inhibition and as a ligand in biochemical assays.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and neuroprotective properties.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of rac-(3R,4S)-3,4-dihydroxypyrrolidine-3-carboxylic acid hydrochloride, trans involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl and carboxylic acid groups play a crucial role in binding to these targets, modulating their activity and leading to various biological effects. The trans configuration may influence the binding affinity and specificity of the compound.
Comparison with Similar Compounds
Similar Compounds
cis-(3R,4S)-3,4-dihydroxypyrrolidine-3-carboxylic acid hydrochloride: Differing in the spatial arrangement of substituents.
Pyrrolidine-3-carboxylic acid derivatives: Compounds with similar core structures but different functional groups.
Uniqueness
rac-(3R,4S)-3,4-dihydroxypyrrolidine-3-carboxylic acid hydrochloride, trans is unique due to its specific stereochemistry, which affects its chemical reactivity and biological activity
Properties
CAS No. |
2740592-03-2 |
---|---|
Molecular Formula |
C5H10ClNO4 |
Molecular Weight |
183.6 |
Purity |
95 |
Origin of Product |
United States |
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